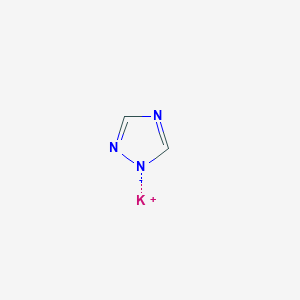
potassium;2,4-diaza-1-azanidacyclopenta-2,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
potassium;2,4-diaza-1-azanidacyclopenta-2,4-diene is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms Triazoles are known for their versatile chemical properties and significant biological activities
Vorbereitungsmethoden
The synthesis of 1,2,4-triazol-1-yl potassium can be achieved through several methods. One common approach involves the reaction of 1,2,4-triazole with potassium hydroxide. The reaction typically takes place in an aqueous or alcoholic medium, where the triazole ring is deprotonated by the hydroxide ion, forming the potassium salt.
Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
potassium;2,4-diaza-1-azanidacyclopenta-2,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrogenated triazole derivatives.
Substitution: The potassium ion can be replaced by other cations or functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
potassium;2,4-diaza-1-azanidacyclopenta-2,4-diene has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex triazole derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It is often used in the development of new pharmaceuticals and agrochemicals.
Medicine: Triazole derivatives are known for their therapeutic potential, and 1,2,4-triazol-1-yl potassium is a key intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,2,4-triazol-1-yl potassium involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.
Vergleich Mit ähnlichen Verbindungen
potassium;2,4-diaza-1-azanidacyclopenta-2,4-diene can be compared with other triazole compounds, such as 1,2,3-triazole and 1,2,4-triazole derivatives. While all these compounds share the triazole ring structure, their chemical properties and biological activities can vary significantly. For instance, 1,2,4-triazole derivatives are often more potent in their biological activities compared to 1,2,3-triazole derivatives.
Similar compounds include:
1,2,3-Triazole: Another isomer of triazole with different chemical properties and applications.
Fluconazole: A triazole antifungal drug.
Itraconazole: Another triazole antifungal drug with a broader spectrum of activity.
Eigenschaften
Molekularformel |
C2H2KN3 |
|---|---|
Molekulargewicht |
107.16 g/mol |
IUPAC-Name |
potassium;2,4-diaza-1-azanidacyclopenta-2,4-diene |
InChI |
InChI=1S/C2H2N3.K/c1-3-2-5-4-1;/h1-2H;/q-1;+1 |
InChI-Schlüssel |
YUSTUYREJSSQSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC=N[N-]1.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















